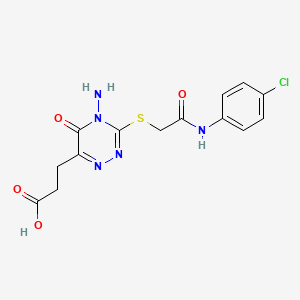![molecular formula C20H14ClN3O2S B2662371 N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-36-7](/img/structure/B2662371.png)
N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, a chlorobenzyl group, and a dihydropyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the benzo[d]thiazole intermediate reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Construction of the Dihydropyridine Core: The final step involves the condensation of the benzo[d]thiazole derivative with an appropriate β-keto ester and ammonium acetate under reflux conditions to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, potentially converting it to a hydroxyl group.
Substitution: The benzo[d]thiazole and chlorobenzyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often use bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted benzo[d]thiazole or chlorobenzyl derivatives.
科学研究应用
N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Due to its structural properties, it is explored for use in organic electronics and as a building block for more complex molecular architectures.
作用机制
The mechanism of action of N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzo[d]thiazole moiety is known to interact with DNA, while the dihydropyridine core can modulate calcium channels, affecting cellular processes.
相似化合物的比较
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(benzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
Compared to similar compounds, N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the 4-chlorobenzyl group, which can significantly influence its biological activity and chemical reactivity. The chlorine atom can enhance the compound’s lipophilicity and binding affinity to certain biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-9-7-13(8-10-14)12-24-11-3-4-15(19(24)26)18(25)23-20-22-16-5-1-2-6-17(16)27-20/h1-11H,12H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBSQBUPJUBEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)
![2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2662289.png)
![3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2662292.png)



![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2662297.png)
![(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2662298.png)
![8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)

![(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2662302.png)



